molecular formula C8H9BrO3 B14256788 4-Bromo-6,6-dimethoxycyclohexa-2,4-dien-1-one CAS No. 376396-10-0

4-Bromo-6,6-dimethoxycyclohexa-2,4-dien-1-one

Cat. No.: B14256788
CAS No.: 376396-10-0
M. Wt: 233.06 g/mol
InChI Key: CIEGFQMJIQJGSS-UHFFFAOYSA-N
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Description

4-Bromo-6,6-dimethoxycyclohexa-2,4-dien-1-one is a chemical compound with the molecular formula C8H9BrO3. It is a brominated derivative of cyclohexa-2,4-dien-1-one, featuring two methoxy groups at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6,6-dimethoxycyclohexa-2,4-dien-1-one typically involves the bromination of 6,6-dimethoxycyclohexa-2,4-dien-1-one. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as acetic acid or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to ensure consistency and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6,6-dimethoxycyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-6,6-dimethoxycyclohexa-2,4-dien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-6,6-dimethoxycyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various nucleophilic substitution reactions. It can also undergo redox reactions, influencing cellular redox states and potentially affecting biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,6-dimethylphenol: A brominated phenol derivative with similar bromine substitution but different functional groups.

    2,4,4,6-Tetrabromo-2,5-cyclohexadienone: A highly brominated cyclohexadienone with multiple bromine atoms.

Uniqueness

4-Bromo-6,6-dimethoxycyclohexa-2,4-dien-1-one is unique due to its specific substitution pattern and the presence of methoxy groups at the 6-position.

Properties

CAS No.

376396-10-0

Molecular Formula

C8H9BrO3

Molecular Weight

233.06 g/mol

IUPAC Name

4-bromo-6,6-dimethoxycyclohexa-2,4-dien-1-one

InChI

InChI=1S/C8H9BrO3/c1-11-8(12-2)5-6(9)3-4-7(8)10/h3-5H,1-2H3

InChI Key

CIEGFQMJIQJGSS-UHFFFAOYSA-N

Canonical SMILES

COC1(C=C(C=CC1=O)Br)OC

Origin of Product

United States

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